molecular formula C12H14O3 B12770976 Unii-SL7fad899C

Unii-SL7fad899C

Cat. No.: B12770976
M. Wt: 206.24 g/mol
InChI Key: UMSHXRVBYUKRDF-MNOVXSKESA-N
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Description

Unii-SL7fad899C is a ¹³C-labeled compound synthesized for applications in isotopic tracing, metabolic studies, and advanced analytical chemistry. The synthesis of such compounds typically involves stringent protocols to ensure isotopic purity, structural integrity, and reproducibility, as outlined in chemical synthesis guidelines .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl (2S,3R)-3-(4-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-3-14-12(13)11-10(15-11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-,11+/m1/s1

InChI Key

UMSHXRVBYUKRDF-MNOVXSKESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=C(C=C2)C

Origin of Product

United States

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Analytical Validation

Consistent with best practices for novel compounds, Unii-SL7fad899C would require rigorous analytical validation, including:

  • ¹H/¹³C NMR : To confirm isotopic enrichment and structural fidelity.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular mass and isotopic purity .
  • Elemental Analysis : To ensure stoichiometric accuracy.

Comparatively, ¹³C-glucose and ¹³C-acetate are validated using similar techniques, but their well-established synthetic pathways reduce the need for extensive characterization in subsequent studies .

Application-Specific Performance

  • Metabolic Studies : this compound may offer advantages in tracking specific biochemical pathways, depending on its labeled position. For example, ¹³C-glucose is preferred for glycolysis studies, while ¹³C-acetate targets lipid metabolism.
  • Stability : Isotopic stability under physiological conditions is critical. This compound’s performance would need benchmarking against compounds like ¹³C-palmitate, which exhibits high stability in lipid tracers.

Research Findings and Limitations

Key Insights

  • Synthetic Reproducibility : The use of standardized protocols (e.g., consistent protecting groups and reaction conditions) is essential for scaling this compound production .
  • Data Consistency : Adherence to guidelines for reporting experimental details (e.g., reaction volumes, purification steps) ensures reproducibility across studies .

Gaps in Evidence

  • No direct structural or spectroscopic data for this compound are available in the provided sources.
  • Comparative performance metrics (e.g., isotopic decay rates, tracer efficiency) remain hypothetical without experimental validation.

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